molecular formula C16H17NO4 B2491968 Methyl 4-((1-(furan-2-yl)propan-2-yl)carbamoyl)benzoate CAS No. 1219914-45-0

Methyl 4-((1-(furan-2-yl)propan-2-yl)carbamoyl)benzoate

Cat. No.: B2491968
CAS No.: 1219914-45-0
M. Wt: 287.315
InChI Key: OOBWRZPDIKEZRK-UHFFFAOYSA-N
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Description

Methyl 4-((1-(furan-2-yl)propan-2-yl)carbamoyl)benzoate is an organic compound that belongs to the class of carbamates This compound features a benzoate ester linked to a furan ring through a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((1-(furan-2-yl)propan-2-yl)carbamoyl)benzoate typically involves the reaction of 4-aminobenzoic acid methyl ester with 1-(furan-2-yl)propan-2-yl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The furan ring in this compound can undergo oxidation reactions to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the carbamate moiety can be reduced to form the corresponding alcohol.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the carbamate.

    Substitution: Various substituted benzoate esters depending on the nucleophile used.

Scientific Research Applications

Methyl 4-((1-(furan-2-yl)propan-2-yl)carbamoyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 4-((1-(furan-2-yl)propan-2-yl)carbamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and carbamate moiety can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Methyl 4-((1-(benzofuran-2-yl)propan-2-yl)carbamoyl)benzoate: Similar structure but with a benzofuran ring instead of a furan ring.

    Methyl 4-((1-(furan-2-yl)propan-2-yl)carbamoyl)benzoate analogs: Compounds with variations in the substituents on the furan or benzoate rings.

Uniqueness: this compound is unique due to the presence of both a furan ring and a carbamate moiety, which confer specific chemical and biological properties

Properties

IUPAC Name

methyl 4-[1-(furan-2-yl)propan-2-ylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-11(10-14-4-3-9-21-14)17-15(18)12-5-7-13(8-6-12)16(19)20-2/h3-9,11H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBWRZPDIKEZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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